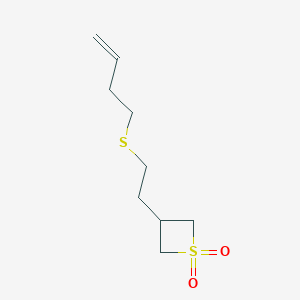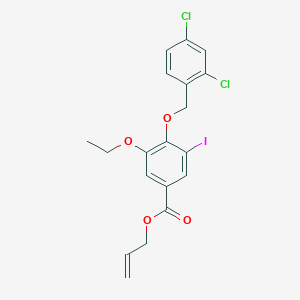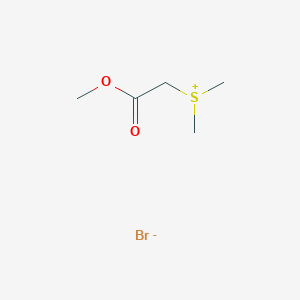![molecular formula C12H12FNO2S B13026106 Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-c]pyridine family. This compound is characterized by its bicyclic structure, which includes a thieno ring fused to a pyridine ring. The presence of a tert-butyl ester and a fluorine atom adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the tert-butyl ester and fluorine substituents. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like dimethylformamide (DMF). The final product is usually purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thieno[2,3-c]pyridine-6-carboxylic ester
- Thieno[2,3-c]pyridine-6-carboxamide
- 4-(tert-butyl)phenyl derivatives
Uniqueness
Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate is unique due to the presence of the tert-butyl ester and fluorine substituents, which enhance its chemical stability and biological activity. Compared to similar compounds, it may exhibit improved potency and selectivity as a kinase inhibitor .
Eigenschaften
Molekularformel |
C12H12FNO2S |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H12FNO2S/c1-12(2,3)16-11(15)9-4-7-8(13)5-14-6-10(7)17-9/h4-6H,1-3H3 |
InChI-Schlüssel |
RALKWIGRUFNJSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC2=C(S1)C=NC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
![1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026025.png)


![4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13026054.png)
![tert-Butyl2-methyl-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13026057.png)
![7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13026061.png)

![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B13026073.png)


![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide](/img/structure/B13026089.png)


